Cas no 2137771-40-3 (5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid)

5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid structure
2137771-40-3 structure
商品名:5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid
CAS番号:2137771-40-3
MF:C12H11NO4
メガワット:233.220043420792
CID:6306867
PubChem ID:165449879

5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-717211
    • 2137771-40-3
    • 5-cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid
    • 5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid
    • インチ: 1S/C12H11NO4/c14-12(15)9-10(8-5-2-6-16-8)13-17-11(9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15)
    • InChIKey: XTZCDHXVIBGIID-UHFFFAOYSA-N
    • ほほえんだ: O1C(=C(C(=O)O)C(C2=CC=CO2)=N1)C1CCC1

計算された属性

  • せいみつぶんしりょう: 233.06880783g/mol
  • どういたいしつりょう: 233.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-717211-1.0g
5-cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid
2137771-40-3
1g
$0.0 2023-06-07

5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid 関連文献

5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報

Recent Advances in the Study of 5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2137771-40-3)

The compound 5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2137771-40-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, which combines a cyclobutyl group, a furan ring, and an oxazole carboxylic acid moiety, presents a promising platform for the development of novel bioactive molecules. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a compound of interest for drug discovery efforts.

One of the key breakthroughs in the study of this compound is its efficient synthetic route, which has been optimized to achieve high yields and purity. Researchers have employed multi-step organic transformations, including cyclization reactions and functional group manipulations, to construct the core structure. The synthetic accessibility of 5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid has facilitated further derivatization, enabling the exploration of structure-activity relationships (SAR) and the identification of analogs with enhanced properties.

In terms of biological activity, preliminary studies have demonstrated that this compound exhibits moderate inhibitory effects against certain enzymatic targets, particularly those involved in inflammatory pathways. The furan and oxazole rings are known to interact with key amino acid residues in enzyme active sites, while the cyclobutyl group contributes to the overall lipophilicity and conformational rigidity of the molecule. These interactions suggest potential applications in the treatment of inflammatory diseases, although further in vivo validation is required to confirm these findings.

Recent computational studies have also shed light on the molecular interactions of 5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid with biological targets. Molecular docking simulations and density functional theory (DFT) calculations have provided insights into the binding modes and electronic properties of the compound, which are critical for understanding its mechanism of action. These computational approaches have been complemented by experimental data, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the three-dimensional structure and dynamic behavior of the molecule.

Despite these promising developments, challenges remain in the optimization of 5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid for therapeutic use. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through systematic medicinal chemistry efforts. Future research directions may include the design of prodrugs or formulation strategies to improve pharmacokinetic properties, as well as the exploration of additional biological targets to expand the therapeutic potential of this compound.

In conclusion, 5-Cyclobutyl-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid represents a versatile and promising scaffold in chemical biology and drug discovery. Its unique structural features, combined with emerging biological activities, make it a compelling subject for further investigation. Continued interdisciplinary research, integrating synthetic chemistry, computational modeling, and biological assays, will be essential to unlock the full potential of this compound and its derivatives in addressing unmet medical needs.

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